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Introduction
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation

channel that plays a crucial role in various physiological and pathological processes, including

immune response, insulin secretion, and neuronal cell death.[1][2] It is activated by intracellular

ADP-ribose (ADPR) and sensitized by calcium.[1] Oxidative stress is a key trigger for TRPM2

activation, leading to an increase in intracellular ADPR levels and subsequent calcium influx,

which can initiate downstream signaling cascades culminating in apoptosis.[3]

tat-M2NX is a novel, cell-permeable peptide antagonist of the TRPM2 channel.[1] It is

composed of the HIV-1 Tat protein transduction domain, which allows for efficient delivery into

the cell, fused to a peptide sequence (M2NX) that selectively inhibits TRPM2. tat-M2NX acts by

preventing the binding of ADPR to the NUDT9-H domain on the C-terminus of the TRPM2

channel, thereby blocking its activation. This specific mechanism of action makes tat-M2NX a

valuable tool for studying the physiological roles of TRPM2 and a potential therapeutic agent

for diseases associated with TRPM2 overactivation, such as ischemic stroke.

These application notes provide detailed protocols for the use of tat-M2NX in whole-cell patch-

clamp electrophysiology experiments to study and quantify the inhibition of TRPM2 channels.
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The following tables summarize the key quantitative data regarding the inhibitory effects of tat-

M2NX on human TRPM2 channels expressed in HEK293 cells.

Table 1: Potency and Efficacy of tat-M2NX

Parameter Value Cell Type
Experimental
Condition

Reference

IC₅₀ 396 nM

HEK293 cells

expressing

hTRPM2

Whole-cell patch-

clamp with 100

µM ADPR in the

pipette solution.

Maximal

Inhibition
>90%

HEK293 cells

expressing

hTRPM2

2 µM tat-M2NX

in the pipette

solution with 100

µM ADPR.

Table 2: Concentration-Dependent Inhibition of TRPM2 Current Density by tat-M2NX

tat-M2NX
Concentration (µM)

Mean Current
Density (pA/pF)

Standard Deviation Reference

0.05 (control) ~150 (Not specified)

0.15 ~100 (Not specified)

0.3 ~75 (Not specified)

0.5 ~50 (Not specified)

2 <15 (Not specified)

5 <15 (Not specified)

10 <15 (Not specified)

Note: The current density values are estimated from the graphical data presented in the cited

literature and are intended for comparative purposes.
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Experimental Protocols
Cell Culture and Transfection of HEK293 Cells with
hTRPM2
This protocol describes the maintenance of HEK293 cells and their transient transfection with a

plasmid encoding the human TRPM2 channel.

Materials:

HEK293 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Plasmid DNA encoding human TRPM2 (hTRPM2)

A suitable transfection reagent (e.g., Lipofamine)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

6-well plates

12-mm glass coverslips (sterilized)

Procedure:

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at

37°C in a humidified atmosphere of 5% CO₂.

Seeding for Transfection: The day before transfection, seed the HEK293 cells onto sterile 12-

mm glass coverslips placed in 6-well plates at a density that will result in 70-90% confluency

on the day of transfection.

Transfection:
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On the day of transfection, prepare the DNA-transfection reagent complexes according to

the manufacturer's instructions. A common approach is to co-transfect with a fluorescent

protein marker (e.g., GFP) to easily identify transfected cells for patch-clamp recordings.

Add the transfection complexes to the cells and incubate for the recommended duration.

Post-Transfection: After the incubation period, replace the transfection medium with fresh,

pre-warmed culture medium.

Readiness for Electrophysiology: The cells are typically ready for patch-clamp recordings 24-

48 hours post-transfection.

Preparation of Solutions for Whole-Cell Patch-Clamp
External (Bath) Solution (in mM):

140 NaCl

2.5 KCl

1 MgCl₂

1 CaCl₂

10 HEPES

5 Glucose

Adjust pH to 7.4 with NaOH. The osmolarity should be adjusted to ~310 mOsm.

Internal (Pipette) Solution (in mM):

145 K-Gluconate

1 MgCl₂

10 HEPES

0.05 EGTA
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Adjust pH to 7.3 with KOH. The osmolarity should be adjusted to ~290 mOsm.

tat-M2NX and ADPR Working Solution:

Prepare a stock solution of tat-M2NX in sterile, nuclease-free water. For example, a 1 mM

stock solution can be prepared and stored in aliquots at -20°C or -80°C.

On the day of the experiment, thaw an aliquot of the tat-M2NX stock solution and the internal

solution.

Add the TRPM2 agonist, ADPR, to the internal solution to a final concentration of 100 µM.

For dose-response experiments, add tat-M2NX to the ADPR-containing internal solution to

achieve the desired final concentrations (e.g., 0.05, 0.15, 0.3, 0.5, 2, 5, or 10 µM).

As a negative control, prepare an internal solution containing 100 µM ADPR and a

scrambled version of the peptide (tat-SCR) at a concentration equivalent to the highest

concentration of tat-M2NX used.

Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure ADPR-activated TRPM2 currents in hTRPM2-expressing

HEK293 cells and their inhibition by tat-M2NX.

Equipment and Materials:

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, DigiData 1550B)

Microscope with DIC optics

Micromanipulator

Borosilicate glass capillaries for pulling pipettes

Pipette puller

HEK293 cells on coverslips, transfected with hTRPM2

Prepared external and internal solutions
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Procedure:

Pipette Preparation: Pull glass pipettes from borosilicate capillaries to a resistance of 3.5-5

MΩ when filled with the internal solution.

Cell Visualization: Place a coverslip with transfected cells in the recording chamber and

perfuse with the external solution. Identify a transfected cell (e.g., by GFP fluorescence) for

recording.

Giga-seal Formation: Fill a patch pipette with the desired internal solution (containing ADPR

and tat-M2NX or control). Under positive pressure, approach the cell with the pipette. Upon

contact, release the positive pressure to form a high-resistance seal (GΩ seal) between the

pipette tip and the cell membrane.

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the

pipette tip, establishing the whole-cell configuration. This allows the contents of the pipette to

dialyze into the cell.

Voltage-Clamp Protocol:

Clamp the cell membrane potential at a holding potential of 0 mV.

To elicit TRPM2 currents, apply a depolarizing voltage step to +40 mV. This protocol is

designed to generate an outward current, which can reduce TRPM2-mediated calcium

influx and subsequent cell death during the recording.

Record the resulting currents.

Data Acquisition: Digitize the currents at 1 kHz and filter at 5 kHz.

Data Analysis:

Measure the peak current amplitude at the +40 mV step.

Calculate the current density by dividing the peak current by the cell capacitance.

For dose-response analysis, plot the normalized current density against the concentration

of tat-M2NX and fit the data with a suitable equation to determine the IC₅₀.
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Mandatory Visualizations
Signaling Pathway of TRPM2 Activation and Inhibition
by tat-M2NX
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Caption: TRPM2 activation by oxidative stress and its inhibition by tat-M2NX.

Experimental Workflow for tat-M2NX Patch-Clamp
Electrophysiology
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Caption: Workflow for whole-cell patch-clamp analysis of tat-M2NX effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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